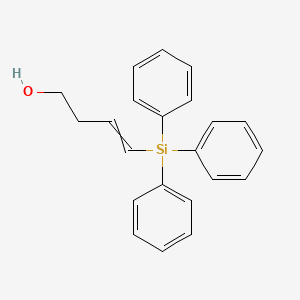

4-(Triphenylsilyl)but-3-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Triphenylsilyl)but-3-en-1-ol is an organic compound with the molecular formula C22H22OSi It is a derivative of buten-1-ol, where a triphenylsilyl group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylsilyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylsilyl)but-3-en-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

Substitution: The triphenylsilyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triphenylsilyl group.

Major Products

Oxidation: Formation of 4-(Triphenylsilyl)but-3-en-1-one.

Reduction: Formation of 4-(Triphenylsilyl)butan-1-ol.

Substitution: Formation of but-3-en-1-ol and triphenylsilanol.

Scientific Research Applications

Chemical Properties and Structure

4-(Triphenylsilyl)but-3-en-1-ol is characterized by the presence of a triphenylsilyl group, which enhances its reactivity and solubility in organic solvents. The molecular structure can be represented as follows:

- Molecular Formula : C19H20OSi

- SMILES Notation : C=CC(C)(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)O

Role as a Protecting Group

One of the primary applications of this compound is its function as a protecting group for alcohols and amines. The triphenylsilyl group can be easily introduced and removed, making it ideal for multi-step syntheses where selective protection is necessary. This application has been extensively documented in various synthetic pathways, showcasing its utility in complex organic synthesis.

Reagent in Cross-Coupling Reactions

The compound serves as an effective reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize intermediates allows for higher yields and selectivity in reactions involving aryl halides and organometallic reagents. For instance, studies have shown that using this compound in Suzuki coupling reactions can significantly improve product formation rates compared to traditional methods .

Synthesis of Natural Products

Several case studies highlight the compound's role in the total synthesis of natural products. For example, it has been utilized in the synthesis of complex terpenes and alkaloids, where its unique reactivity allows for the construction of intricate molecular frameworks. The compound's ability to facilitate stereoselective transformations has made it a valuable tool for chemists working on natural product synthesis .

Case Study 1: Synthesis of β-Hydroxyamines

In a notable study, researchers employed this compound for the synthesis of β-hydroxyamines through a one-pot reaction involving aldehydes and amines. The yield was reported to be over 85%, demonstrating the efficiency of this compound as a reagent in synthesizing functionalized amines .

Case Study 2: Application in Polymer Chemistry

Another significant application is found in polymer chemistry, where this compound was used to modify polymer surfaces to enhance their hydrophobic properties. This modification has implications for developing advanced materials with specific surface characteristics suitable for various industrial applications .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Protecting Group | Protects alcohols and amines during synthesis | High selectivity |

| Cross-Coupling Reactions | Forms carbon-carbon bonds | Improved yields |

| Synthesis of Natural Products | Facilitates complex molecular constructions | Over 85% yield |

| Polymer Surface Modification | Enhances hydrophobic properties | Significant improvement |

Mechanism of Action

The mechanism of action of 4-(Triphenylsilyl)but-3-en-1-ol involves its interaction with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, making it a valuable protecting group in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

But-3-en-1-ol: A simpler analog without the triphenylsilyl group.

3-Butyn-1-ol: Contains a triple bond instead of a double bond.

1-Octen-3-ol: A longer-chain analog with similar functional groups.

Uniqueness

4-(Triphenylsilyl)but-3-en-1-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties. This group can act as a protecting group, enhancing the compound’s stability and reactivity in various chemical reactions. Additionally, the combination of the double bond and hydroxyl group provides versatility in synthetic applications.

Biological Activity

4-(Triphenylsilyl)but-3-en-1-ol, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is C19H20OSi, with a molecular weight of 304.45 g/mol. The compound features a triphenylsilyl group attached to a butenol structure, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 917615-78-2 |

| Molecular Formula | C19H20OSi |

| Molecular Weight | 304.45 g/mol |

| IUPAC Name | This compound |

Antioxidant Activity

Research indicates that compounds with silyl groups often exhibit antioxidant properties . The presence of the triphenylsilyl moiety in this compound may enhance its ability to scavenge free radicals. A study demonstrated that similar silyl compounds significantly reduced oxidative stress markers in vitro, suggesting a potential protective role against oxidative damage .

Anticancer Properties

Several studies have explored the anticancer activity of silyl-containing compounds. For instance, derivatives similar to this compound were shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown promising results in inhibiting α-glucosidase and pancreatic lipase, which are crucial for carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes and obesity .

The biological effects of this compound can be attributed to several mechanisms:

- Radical Scavenging : The triphenylsilyl group may stabilize free radicals, preventing cellular damage.

- Apoptosis Induction : The compound can activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction : By binding to active sites on enzymes like α-glucosidase, it can inhibit their activity and alter metabolic processes.

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of various silylated compounds, including this compound. Results indicated that this compound exhibited a significant reduction in lipid peroxidation levels in cultured cells compared to controls .

Investigation of Anticancer Effects

In vitro studies involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .

Properties

CAS No. |

917615-78-2 |

|---|---|

Molecular Formula |

C22H22OSi |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

4-triphenylsilylbut-3-en-1-ol |

InChI |

InChI=1S/C22H22OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19,23H,10,18H2 |

InChI Key |

KMSUKVVAQDZFQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C=CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.